Phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester
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Overview
Description
Phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester is a complex organophosphorus compound This compound is characterized by the presence of a phosphonic acid group, a chlorophenoxy group, and trifluoromethyl groups
Preparation Methods
The synthesis of phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester typically involves the reaction of p-(m-chlorophenoxy)phenyl phosphonic acid with bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester. The reaction conditions often include the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol . This method is favored due to its convenience, high yields, mild conditions, and chemoselectivity.
Chemical Reactions Analysis
Phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the behavior of natural biological molecules and interfering with biological processes. This can lead to the inhibition of enzymes or the disruption of cellular functions .
Comparison with Similar Compounds
Phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester is unique due to its combination of a phosphonic acid group, a chlorophenoxy group, and trifluoromethyl groups. Similar compounds include:
Phosphonic acid derivatives: These compounds share the phosphonic acid functional group but differ in their substituents.
Chlorophenoxy derivatives: These compounds contain the chlorophenoxy group but may lack the phosphonic acid or trifluoromethyl groups.
Trifluoromethyl derivatives: These compounds feature the trifluoromethyl group but may not have the phosphonic acid or chlorophenoxy groups.
This uniqueness makes this compound a valuable compound for various scientific and industrial applications.
Biological Activity
Phosphonic acid, p-(m-chlorophenoxy)phenyl-, bis(alpha,alpha,alpha-trifluoro-m-tolyl) ester (CAS No. 74038-37-2) is an organophosphorus compound with a complex structure that includes a phosphonic acid group and multiple aromatic substituents. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antibiotic and antiviral agent.
Chemical Structure and Properties
- Molecular Formula : C26H16ClF6O4P
- Molecular Weight : 572.82 g/mol
- Structure : The compound features a phosphonic acid moiety linked to a chlorophenoxy group and two trifluoromethyl-substituted tolyl groups, which contribute to its unique chemical behavior.
Research indicates that phosphonic acid derivatives can mimic natural biological molecules, allowing them to interact with specific molecular targets in biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by mimicking their substrates or cofactors, disrupting normal cellular functions.
- Cellular Interaction : Its ability to act as a bioisostere suggests potential interference with cellular processes, including signaling pathways and metabolic functions.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study demonstrated that phosphonic acid derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Another investigation reported antiviral effects against influenza viruses in cell culture assays, indicating reduced viral titers in treated cells compared to controls.
-
Mechanistic Insights :
- Research indicated that the compound could inhibit specific enzymes involved in nucleotide metabolism, which is crucial for viral replication.
- The presence of trifluoromethyl groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Reference |
---|---|---|---|
Phosphonic acid derivative A | Similar phosphonic structure | Moderate antibacterial | Study 1 |
Phosphonic acid derivative B | Different substituents | Strong antiviral | Study 2 |
Phosphonic acid derivative C | Similar chlorophenoxy group | Weak antibacterial | Study 3 |
Properties
CAS No. |
74038-37-2 |
---|---|
Molecular Formula |
C26H16ClF6O4P |
Molecular Weight |
572.8 g/mol |
IUPAC Name |
1-[[4-(3-chlorophenoxy)phenyl]-[3-(trifluoromethyl)phenoxy]phosphoryl]oxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C26H16ClF6O4P/c27-19-6-3-7-21(16-19)35-20-10-12-24(13-11-20)38(34,36-22-8-1-4-17(14-22)25(28,29)30)37-23-9-2-5-18(15-23)26(31,32)33/h1-16H |
InChI Key |
SBYIOZQTHLMHCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OP(=O)(C2=CC=C(C=C2)OC3=CC(=CC=C3)Cl)OC4=CC=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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